molecular formula C15H19N3O5 B2408686 Methyl 2-[(3-carbamoylpiperidin-1-yl)methyl]-3-nitrobenzoate CAS No. 861211-57-6

Methyl 2-[(3-carbamoylpiperidin-1-yl)methyl]-3-nitrobenzoate

Cat. No.: B2408686
CAS No.: 861211-57-6
M. Wt: 321.333
InChI Key: BERHYLKIUWZPFC-UHFFFAOYSA-N
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Description

Methyl 2-[(3-carbamoylpiperidin-1-yl)methyl]-3-nitrobenzoate is a synthetic organic compound with the molecular formula C15H19N3O5 It is characterized by the presence of a piperidine ring, a nitro group, and a benzoate ester

Scientific Research Applications

Methyl 2-[(3-carbamoylpiperidin-1-yl)methyl]-3-nitrobenzoate has several applications in scientific research:

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(3-carbamoylpiperidin-1-yl)methyl]-3-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of methyl benzoate to introduce the nitro group. This is followed by the formation of the piperidine ring through a series of reactions involving amines and other reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3-carbamoylpiperidin-1-yl)methyl]-3-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 2-[(3-carbamoylpiperidin-1-yl)methyl]-3-nitrobenzoate involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as changes in neurotransmitter levels or inhibition of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-carbamoylpiperidin-1-yl)acetate
  • 2-(3-(3-Carbamoylpiperidin-1-yl)phenoxy)acetic Acid Derivatives

Uniqueness

Methyl 2-[(3-carbamoylpiperidin-1-yl)methyl]-3-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro group, piperidine ring, and benzoate ester make it a versatile compound for various applications .

Properties

IUPAC Name

methyl 2-[(3-carbamoylpiperidin-1-yl)methyl]-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5/c1-23-15(20)11-5-2-6-13(18(21)22)12(11)9-17-7-3-4-10(8-17)14(16)19/h2,5-6,10H,3-4,7-9H2,1H3,(H2,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERHYLKIUWZPFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])CN2CCCC(C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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